![molecular formula C14H16N2O2 B1432378 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione CAS No. 1429900-99-1](/img/structure/B1432378.png)
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione
Overview
Description
The molecule “1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione” is a complex organic compound. It contains a total of 38 bonds, including 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 1 secondary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and bonds. It includes 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring. It also contains 1 secondary amine (aliphatic) and 1 secondary amine (aromatic) .Scientific Research Applications
PARP-1 Inhibitors
The compound has been used in the discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors . PARP-1 inhibitors could effectively kill tumor cells through a mechanism known as synthetic lethality and are used to treat a variety of cancers .
Antitumor Activities
The compound has shown antitumor activities against four human cancer cell lines including A549, OVCAR-3, HCT-116, and MCF-7 . Among them, compound 11b exhibited better anti-proliferative effects against A549 cells .
Apoptosis Induction
The compound has been found to induce apoptosis of A549 cells . This is a crucial process in cancer treatment as it leads to the death of cancer cells .
PAR Formation Reduction
The compound has been found to effectively reduce the formation of PAR . PAR is a polymer that is involved in various cellular processes including DNA repair, genomic stability, and programmed cell death .
Synthesis of Derivatives
The compound has been used in the synthesis of 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol (compound 10) . These derivatives have potential applications in various fields of research .
Catalytic Dehydrogenation
The compound has been used in studies on the rearrangement of spiranes . This involves the catalytic dehydrogenation of the compound, which is a key process in many chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione is the poly (ADP-ribose) polymerase (PARP) proteins . Among this family, PARP-1 is the most abundant and specific isoform, exerting more than 90% of the PARP enzyme activity . Therefore, PARP-1 is considered an ideal target for cancer chemotherapy .
Mode of Action
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione interacts with its target, PARP-1, by inhibiting its activity . This inhibition effectively kills tumor cells through a mechanism known as synthetic lethality . Molecular docking studies have provided the rational binding modes of this compound in complexes with PARP-1 .
Biochemical Pathways
The inhibition of PARP-1 by 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione affects the pathways involved in DNA repair and cell death . The compound can effectively reduce the formation of poly (ADP-ribose) or PAR, a key molecule in these pathways .
Pharmacokinetics
The ADMET prediction results indicated that 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione has similar properties to rucaparib, a known PARP-1 inhibitor . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The result of the action of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione is the induction of apoptosis in tumor cells . For instance, it has been shown to induce apoptosis of A549 cells, a type of lung cancer cell .
properties
IUPAC Name |
spiro[1,4-dihydro-1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-10-6-2-3-7-11(10)15-13(18)14(16-12)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHIKRCZAYTASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178929 | |
Record name | Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1429900-99-1 | |
Record name | Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429900-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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